7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21Cl2N5O5 and its molecular weight is 458.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study conducted by Šimo et al. (1995) explored the synthesis of related purinediones, providing insights into the chemical processes involved in creating such compounds.
- Kremzer et al. (1981) investigated the reactions of similar compounds with glycerol epichlorohydrin, contributing to understanding the chemical behavior of these molecules.
Potential Biological Activities
- Research by Chłoń-Rzepa et al. (2013) indicated that derivatives of purine-2,6-dione, similar to the compound , showed potential psychotropic activity, particularly in relation to serotonin receptors.
- The work of Bhatia et al. (2016) on xanthene derivatives, which are structurally related, suggests possible antiasthmatic properties, opening avenues for respiratory disease treatment.
Structural Analysis
- Karczmarzyk et al. (1995) conducted a detailed structural analysis of a similar compound, highlighting the importance of molecular conformation in determining chemical properties and biological activities.
Pharmacological Evaluation
- Zagórska et al. (2009) synthesized and evaluated derivatives of imidazo[2,1-f]purine-2,4-dione for their anxiolytic and antidepressant activities, indicating potential mental health applications.
Antiviral and Antihistaminic Potentials
- The synthesis and antiviral activity of related purine derivatives were explored by Harnden et al. (1987), suggesting potential applications in treating viral infections.
- Pascal et al. (1985) investigated the antihistaminic properties of theophylline derivatives, which may have implications for allergy treatments.
Properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O5/c1-23-15-14(16(28)24(2)18(23)29)25(17(22-15)21-5-6-26)8-11(27)9-30-13-4-3-10(19)7-12(13)20/h3-4,7,11,26-27H,5-6,8-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONZXCWTYIEOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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